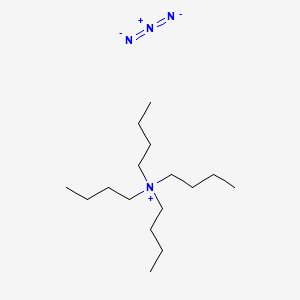

Tetrabutylammonium Azide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

993-22-6 |

|---|---|

Molecular Formula |

C15H34N4 |

Molecular Weight |

270.46 g/mol |

IUPAC Name |

tributyl(propyl)azanium azide |

InChI |

InChI=1S/C15H34N.N3/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;1-3-2/h5-15H2,1-4H3;/q+1;-1 |

InChI Key |

KVPHRYVMEZBXTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[N-]=[N+]=[N-] |

Other CAS No. |

993-22-6 |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

Related CAS |

10549-76-5 (Parent) |

Synonyms |

tetra-n-butylammonium dodecylsulfate tetra-n-butylammonium hexafluorophosphate tetrabutylammonium tetrabutylammonium azide tetrabutylammonium bromide tetrabutylammonium chloride tetrabutylammonium cyanide tetrabutylammonium fluoride tetrabutylammonium hydrogen sulfate tetrabutylammonium hydroxide tetrabutylammonium iodide tetrabutylammonium monophosphate tetrabutylammonium nitrate tetrabutylammonium perchlorate tetrabutylammonium sulfate tetrabutylammonium sulfate (1:1), sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

Tetrabutylammonium Azide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) azide (B81097) (TBAA) is a versatile and widely utilized reagent in modern organic synthesis. Its unique solubility profile, high reactivity, and stability have established it as a superior alternative to traditional inorganic azides in numerous applications. This guide provides an in-depth overview of the chemical, physical, and safety properties of tetrabutylammonium azide. It further details experimental protocols for its application in key synthetic transformations and presents a visual representation of a common reaction workflow.

Core Properties of this compound

This compound is a quaternary ammonium (B1175870) salt with the chemical formula [N(C₄H₉)₄]N₃. It is a white to off-white crystalline solid at room temperature.[1][2][3] Unlike inorganic azides such as sodium azide, TBAA exhibits remarkable solubility in a broad range of organic solvents, including both polar and nonpolar media, which significantly expands its utility in organic synthesis.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₆N₄ | [3] |

| Molecular Weight | 284.48 g/mol | [3] |

| Appearance | White to off-white or pale yellow powder/solid | [3] |

| Melting Point | 84-88 °C | [3][4] |

| Solubility | Soluble in water, methanol, ethanol, DMSO, acetonitrile, dichloromethane, chloroform, benzene, and toluene. | [1] |

| Stability | Hygroscopic; decomposes upon heating or exposure to light. Stable under proper storage conditions. | [1][5] |

| Hygroscopicity | Readily absorbs moisture from the air. | [1] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Key Features | References |

| FT-IR (Fourier-Transform Infrared) | The most characteristic vibrational feature is the strong, sharp azide asymmetric stretching mode, which typically appears around 2100 cm⁻¹. | [1] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum exhibits characteristic signals for the four butyl groups of the tetrabutylammonium cation. | [1] |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The spectrum shows distinct signals for the different carbon environments within the butyl chains of the cation. | [1] |

| ¹⁵N NMR (Nitrogen-15 Nuclear Magnetic Resonance) | Can provide detailed information about the electronic environment of the azide nitrogen atoms. | [1] |

Safety and Handling

This compound is a toxic and hazardous substance that requires careful handling in a well-ventilated area, preferably a fume hood.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[5][6]

Hazard Identification

| Hazard | Description | References |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [5][6][7] |

| Skin Irritation | Causes skin irritation. | [6][7] |

| Eye Irritation | Causes serious eye irritation. | [6][7] |

| Respiratory Irritation | May cause respiratory irritation. | [6][7] |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | [6] |

Storage and Disposal

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[5][6] Due to its hygroscopic nature, storage under an inert atmosphere is recommended.[1] Disposal of this chemical must be carried out in accordance with local, state, and federal regulations.[5][6]

Applications in Scientific Research

This compound is a valuable reagent in numerous areas of chemical research, particularly in organic synthesis.

-

Synthesis of Organic Azides : It is widely used for the nucleophilic substitution of alkyl, aryl, and acyl halides to produce the corresponding organic azides.[1][3] These azides are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3]

-

Click Chemistry : TBAA is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This reaction is employed for the efficient and specific formation of 1,2,3-triazoles, which have broad applications in drug discovery, materials science, and bioconjugation.[3]

-

Polymer Chemistry : The compound is instrumental in the synthesis of azide-functionalized polymers.[1][3] These polymers can be further modified using click chemistry to create advanced materials with tailored properties.[1][3]

-

Heterocyclic Synthesis : It serves as a nitrogen source in the synthesis of various nitrogen-containing heterocyclic compounds.[8]

Experimental Protocols

General Protocol for Azidation of Alkyl Halides

This protocol describes a general procedure for the synthesis of alkyl azides from alkyl halides using this compound.

Materials:

-

Alkyl halide

-

This compound (1.5 equivalents)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve the alkyl halide in anhydrous toluene.

-

Add this compound (1.5 equivalents) to the solution.

-

Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the tetrabutylammonium salts. This typically involves washing the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the resulting alkyl azide by column chromatography on silica (B1680970) gel, if necessary.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for a "click" reaction between an azide and an alkyne, a reaction where this compound can be used to generate the azide-functionalized starting material.

Materials:

-

Azide-functionalized compound

-

Alkyne-functionalized compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of t-BuOH and water)

-

Reaction vessel

Procedure:

-

Dissolve the azide and alkyne starting materials in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate in water.

-

Add the copper(II) sulfate solution to the reaction mixture containing the azide and alkyne.

-

Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

-

Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the triazole product can be isolated by extraction and purified by crystallization or column chromatography.

Visualized Workflow

The following diagram illustrates the general workflow for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a key application of azide-containing compounds synthesized using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. Click Chemistry [organic-chemistry.org]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. researchgate.net [researchgate.net]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Tetrabutylammonium Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of tetrabutylammonium (B224687) azide (B81097) (TBAA), a versatile reagent in organic chemistry. TBAA serves as a soluble and reactive source of the azide anion, finding applications in the synthesis of organic azides, functionalized polymers, and as a component in click chemistry.[1][2][3] This document outlines detailed experimental protocols for its preparation and summarizes key analytical data for its characterization.

Physical and Chemical Properties

Tetrabutylammonium azide is a white to off-white crystalline solid.[1][3] It is soluble in many organic solvents, such as methanol (B129727) and acetonitrile, but insoluble in water.[1] Due to its azide functional group, it is a potentially explosive compound and should be handled with appropriate safety precautions, including use in a well-ventilated area and avoiding heat, sparks, and open flames.[1] It is also hygroscopic and should be stored in a dry environment at 2-8°C.[1][4]

| Property | Value |

| CAS Number | 993-22-6 |

| Molecular Formula | C₁₆H₃₆N₄ |

| Molecular Weight | 284.48 g/mol |

| Melting Point | 84-88 °C |

| Appearance | White to off-white or pale yellow powder[3] |

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below.

Method 1: From Tetrabutylammonium Hydroxide (B78521)

This procedure involves the reaction of tetrabutylammonium hydroxide with sodium azide in a biphasic system.[5]

Experimental Protocol:

-

Dissolve sodium azide (200 mmol, 13 g) in 30 mL of water.

-

Add tetrabutylammonium hydroxide (100 mmol, 26 g) to the aqueous solution.

-

Stir the mixture at room temperature for 90 minutes.

-

Add 50 mL of dichloromethane (B109758) to the reaction mixture and continue stirring for an additional 10 minutes.

-

Separate the organic layer.

-

Dry the organic layer over magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Dry the resulting product under vacuum for 24 hours to yield this compound.[5]

Method 2: From Tetrabutylammonium Chloride

This alternative synthesis route utilizes tetrabutylammonium chloride and sodium azide in an organic solvent.[5]

Experimental Protocol:

-

Combine sodium azide (79 mmol, 5.13 g) and tetrabutylammonium chloride (85 mmol, 22 g) in 35 mL of dimethylformamide (DMF).

-

Stir the mixture overnight at 50 °C under an argon atmosphere.

-

Add 70 mL of dry tetrahydrofuran (B95107) (THF) and continue stirring for 15 minutes.

-

Filter the reaction mixture to remove the precipitated sodium chloride.

-

Remove the solvent from the filtrate under reduced pressure.

-

Heat the product under vacuum for 2 hours to remove residual DMF.[5]

It is important to note that complete removal of solvent from the product in this second method can be challenging.[5]

Synthesis Workflow Diagram

Caption: Synthesis workflows for this compound.

Characterization of this compound

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized this compound.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern.

| Parameter | Value |

| Molecular Ion Peak (m/z) | 284.49[4] |

| Exact Mass | 284.294006 Da[4] |

| Major Fragment Ion (m/z) | 242.28 (Tetrabutylammonium cation)[4] |

Under electrospray ionization (ESI) in positive mode, the most prominent ion observed is the tetrabutylammonium cation at m/z 242.28, which corresponds to the loss of the azide anion.[4]

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound is the strong asymmetric stretching vibration of the azide group.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Azide Asymmetric Stretch | ~2120 - 2145[4][5] |

This absorption is a key indicator of the presence of the azide functional group.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the tetrabutylammonium cation.

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the butyl groups of the tetrabutylammonium cation.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the four distinct carbon environments within the butyl chains of the tetrabutylammonium cation.[4]

¹⁵N NMR Spectroscopy: In studies using isotopically labeled this compound, ¹⁵N NMR can provide insights into the electronic environment of the azide nitrogen atoms.[4]

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide to Tetrabutylammonium Azide (CAS 993-22-6)

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) azide (B81097) (TBAz), identified by CAS number 993-22-6, is a quaternary ammonium (B1175870) salt with significant utility in modern organic synthesis. Comprising a tetrabutylammonium cation and an azide anion, this compound serves as a highly effective and versatile source of the azide moiety.[1] Its principal advantage over inorganic azides, such as sodium azide, lies in its exceptional solubility in a wide array of organic solvents, ranging from polar to nonpolar.[1][2] This property allows it to be used in homogenous reaction conditions where other azide sources would be ineffective, making it an invaluable tool in pharmaceutical research, materials science, and chemical development.[3]

This guide provides a comprehensive overview of Tetrabutylammonium Azide, including its physicochemical properties, key applications, detailed experimental protocols, and critical safety information tailored for a technical audience.

Physicochemical and Safety Data

The physical, chemical, and safety properties of this compound are summarized below. Its unique solubility profile is a key differentiator from inorganic azide salts.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 993-22-6 | [3][4][5] |

| Molecular Formula | C₁₆H₃₆N₄ | [3][6][7] |

| Molecular Weight | 284.48 g/mol | [3][6][8] |

| Appearance | White to off-white or pale yellow powder/crystals | [3][4] |

| Melting Point | 84-88 °C | [3][4][6] |

| Boiling Point | Decomposes | [1] |

| Solubility | Soluble in water, methanol, ethanol, DMSO, acetonitrile, dichloromethane (B109758), chloroform, benzene, and toluene (B28343). | [1][2][4] |

| Sensitivity | Hygroscopic; sensitive to heat and light. | [1][4][5] |

| Storage | Store at 2-8 °C under an inert atmosphere. | [3][4][6] |

Table 2: Safety and Hazard Information for this compound

| Hazard Category | GHS Classification and Statements | References |

| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation). H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [9][10] |

| Skin Irritation | Category 2. H315: Causes skin irritation. | [9][10] |

| Eye Irritation | Category 2. H319: Causes serious eye irritation. | [9][10] |

| Flammability | Flammable Solid. H228. | [10] |

| Aquatic Hazard | Acute & Chronic Category 1. H410: Very toxic to aquatic life with long lasting effects. | [8][9] |

| Other Hazards | EUH032: Contact with acids liberates very toxic gas (Hydrazoic Acid, HN₃). | [8][11] |

| Precautionary | P261: Avoid breathing dust. P273: Avoid release to the environment. P280: Wear protective gloves/clothing/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [8][9] |

Core Applications and Mechanisms

TBAz is a cornerstone reagent for introducing the azide functional group into organic molecules. Its applications span nucleophilic substitution, catalysis, and bioorthogonal chemistry.

Nucleophilic Azidation

The primary use of TBAz is as a nucleophilic source of the azide ion (N₃⁻) for displacing leaving groups (e.g., halides, mesylates, tosylates) from alkyl substrates. Its solubility in organic solvents ensures high effective concentrations of the azide nucleophile in the reaction medium, leading to efficient and often rapid conversions.[1][2] This is particularly advantageous for secondary and tertiary halides, where inorganic azides perform poorly.[1][2]

Caption: General workflow for nucleophilic azidation using TBAz.

Phase-Transfer Catalysis (PTC)

While TBAz is often used stoichiometrically, the underlying principle of its efficacy relates to phase-transfer catalysis. The lipophilic tetrabutylammonium cation can transport the azide anion from a solid or aqueous phase (like that of sodium azide) into an organic phase where the reaction with an organic substrate occurs. Although pre-formed TBAz is used for convenience and to avoid water, understanding its role as a phase-transfer agent is key. When used catalytically with an inorganic azide, the tetrabutylammonium salt shuttles azide ions into the organic phase and the leaving group anion back, regenerating the catalyst.

Caption: Logical diagram of phase-transfer catalysis for azidation.

Click Chemistry

TBAz is a preferred azide source for "Click Chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction forms a stable triazole linkage, a cornerstone of bioconjugation, drug discovery, and materials science.[12][13][14] TBAz's solubility in organic solvents used for these reactions ensures efficient participation of the azide component, which is crucial for achieving the high yields and reliability characteristic of click reactions.[3][15]

Caption: Role of TBAz in Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.

Experimental Protocols

The following protocols are adapted from published literature and demonstrate the practical application of this compound.

Protocol 1: Synthesis of this compound

This procedure describes the synthesis of TBAz from sodium azide and a tetrabutylammonium salt via ion exchange.[16]

-

Reagents:

-

Sodium Azide (NaN₃): 13 g (200 mmol)

-

Tetrabutylammonium Hydroxide (B78521) (Bu₄NOH): 26 g (100 mmol)

-

Deionized Water: 30 mL

-

Dichloromethane (DCM): 50 mL

-

Magnesium Sulfate (MgSO₄), anhydrous

-

-

Methodology:

-

In a suitable flask, dissolve sodium azide in 30 mL of deionized water.

-

To this solution, add tetrabutylammonium hydroxide and stir the mixture at room temperature for 90 minutes.

-

Add 50 mL of dichloromethane to the mixture and continue stirring for an additional 10 minutes to facilitate phase transfer.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

-

Dry the resulting product under high vacuum for 24 hours to yield this compound.

-

Protocol 2: Oxidative α-Azidation of β-Ketocarbonyl Compounds

This protocol details a method for the direct α-azidation of carbonyl derivatives, a powerful transformation for accessing valuable organic azides.[17] Note: This literature example uses sodium azide with a phase-transfer catalyst (TBAI), which generates TBAz in situ. Using pre-formed TBAz can be an alternative in a suitable solvent system.

-

Reagents:

-

β-Ketocarbonyl Substrate: 100 µmol (1.0 equiv)

-

Sodium Azide (NaN₃): 7.8 mg (120 µmol, 1.2 equiv)

-

Tetrabutylammonium Iodide (TBAI): 7.4 mg (20 µmol, 20 mol %)

-

Dibenzoyl Peroxide (BPO), anhydrous: 29.1 mg (120 µmol, 1.2 equiv)

-

1,2-Dichloroethane (DCE): 2.0 mL

-

Dichloromethane (DCM) for workup

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

-

Methodology:

-

Suspend the β-ketocarbonyl substrate, sodium azide, and TBAI in 1.0 mL of DCE in a reaction vial with a stir bar.

-

In a separate vial, dissolve the anhydrous dibenzoyl peroxide in 1.0 mL of DCE.

-

Add the BPO solution to the substrate suspension and stir the resulting mixture at room temperature for 20 hours.

-

Upon completion, dilute the reaction mixture with 8 mL of dichloromethane.

-

Transfer the solution to a separatory funnel and extract with 5 mL of saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase twice more with 10 mL of DCM each time.

-

Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude α-azidated product for further purification.

-

Protocol 3: Synthesis of Azido-End Functionalized Polymethacrylate (PMMA-N₃)

This protocol demonstrates a metal-free method for the quantitative end-group transformation of a halide-terminated polymer to an azide-terminated polymer using TBAz in a nonpolar solvent.[2]

-

Reagents:

-

Iodo-terminated PMMA (PMMA-I): (e.g., Mₙ = 2600, 40 mM solution)

-

This compound (TBAz): (60 mM solution)

-

Toluene (anhydrous)

-

Hexane/Ethanol mixture (4:1 v/v) for precipitation

-

-

Methodology:

-

In a reaction flask under an inert atmosphere, dissolve the PMMA-I polymer and this compound in anhydrous toluene to achieve the final concentrations (40 mM and 60 mM, respectively).

-

Heat the reaction mixture to 50 °C with constant stirring.

-

Monitor the reaction progress over time (e.g., quantitative conversion is achieved in approximately 30-60 minutes).

-

After the desired reaction time, cool the solution to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a vigorously stirred beaker containing a hexane/ethanol (4:1 v/v) mixture (approx. 10x the volume of the reaction mixture).

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer with the precipitation mixture and dry under vacuum to yield the azido-end functionalized polymer (PMMA-N₃).

-

Conclusion

This compound is a superior reagent for introducing azide functionality into organic molecules, a critical step in many synthetic routes within drug development and materials science. Its defining feature—high solubility in organic solvents—overcomes the limitations of inorganic azides, enabling faster, more efficient, and higher-yielding reactions under homogenous conditions.[1][2] From fundamental nucleophilic substitutions to its enabling role in modern click chemistry, TBAz provides researchers with a powerful and versatile tool for molecular construction and modification. Proper handling and adherence to safety protocols are paramount due to its toxicity and the potential to release hazardous hydrazoic acid.

References

- 1. Buy this compound | 993-22-6 [smolecule.com]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 993-22-6 [chemicalbook.com]

- 5. This compound CAS#: 993-22-6 [m.chemicalbook.com]

- 6. This compound 993-22-6 [merckmillipore.com]

- 7. scbt.com [scbt.com]

- 8. This compound 993-22-6 [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chembk.com [chembk.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Click Chemistry [organic-chemistry.org]

- 14. Click chemistry - Wikipedia [en.wikipedia.org]

- 15. interchim.fr [interchim.fr]

- 16. BJOC - Controlling hazardous chemicals in microreactors: Synthesis with iodine azide [beilstein-journals.org]

- 17. Tetrabutylammonium iodide-catalyzed oxidative α-azidation of β-ketocarbonyl compounds using sodium azide - PMC [pmc.ncbi.nlm.nih.gov]

Tetrabutylammonium Azide: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) azide (B81097) (TBAA) is a versatile reagent in organic synthesis, prized for its broad solubility in a range of organic solvents, a characteristic that distinguishes it from its inorganic counterparts like sodium azide. This technical guide provides a detailed overview of the solubility of tetrabutylammonium azide in various common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide presents a qualitative summary based on established chemical knowledge and available safety and handling documentation. Furthermore, a comprehensive, best-practice experimental protocol for determining the solubility of hygroscopic and potentially hazardous organic salts is provided, alongside a visual workflow to guide researchers in this process.

Introduction

This compound, with the chemical formula [N(C₄H₉)₄]N₃, is a quaternary ammonium (B1175870) salt that serves as a convenient and efficient source of the azide anion (N₃⁻) in a variety of chemical transformations. Its bulky, non-polar tetrabutylammonium cation imparts significant solubility in a wide array of organic media, from polar aprotic to non-polar aromatic solvents. This broad solubility profile is a key advantage, enabling its use in homogeneous reaction conditions where inorganic azides would require phase-transfer catalysts or highly polar, often undesirable, solvents. Understanding the solubility of TBAA is therefore crucial for reaction optimization, process development, and safety in its handling and application.

Solubility Profile of this compound

While specific quantitative solubility data (e.g., in g/100 mL or mol/L at a given temperature) for this compound is not widely reported in publicly accessible literature, its qualitative solubility is well-documented. The following table summarizes the known solubility of TBAA in a range of common organic solvents. This information is compiled from various chemical supplier safety data sheets and organic synthesis literature.

| Solvent | Chemical Formula | Polarity | Solubility |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble[1] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble |

| Toluene | C₇H₈ | Non-polar | Soluble |

| Benzene | C₆H₆ | Non-polar | Soluble |

Note on Water Solubility: this compound is also reported to be soluble in water.[2][3][4][5]

Experimental Protocol for Determining Solubility of a Hygroscopic Organic Salt

The following is a general, best-practice protocol for the experimental determination of the solubility of a hygroscopic and potentially hazardous organic salt, such as this compound, in an organic solvent. This protocol can be adapted for various analytical techniques, including gravimetric, spectroscopic, and chromatographic methods.

3.1. Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations of solid this compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Static Discharge: Take precautions to prevent static discharge, which could potentially initiate the decomposition of the azide.

-

Incompatible Materials: Avoid contact with strong acids, oxidizing agents, and heavy metals, as these can form highly explosive compounds with azides.[6][7][8][9]

-

Handling: Use non-metallic spatulas (e.g., plastic or ceramic) to handle solid azide to prevent the formation of shock-sensitive metal azides.[7]

-

Hygroscopic Nature: this compound is hygroscopic and should be handled in a dry atmosphere (e.g., in a glovebox or under an inert gas stream) to prevent absorption of moisture.[2][3]

3.2. Materials and Equipment

-

This compound (or the organic salt of interest)

-

Anhydrous organic solvent of choice

-

Analytical balance

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE liners)

-

Magnetic stirrer and stir bars or a shaker

-

Constant temperature bath or incubator

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, GC, or equipment for gravimetric analysis)

3.3. Procedure

3.3.1. Preparation of a Saturated Solution

-

Accurately weigh an excess amount of the organic salt into a clean, dry vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume or mass of the anhydrous organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation and moisture ingress.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature.

-

Stir or agitate the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure that the solution reaches saturation. The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

3.3.2. Sample Collection and Preparation

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle at the bottom of the vial.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, dry volumetric flask to remove any undissolved solid particles.

-

Dilute the filtered saturated solution to a known volume with the same anhydrous solvent. The dilution factor will depend on the expected solubility and the analytical method's linear range.

3.3.3. Quantification of the Solute

The concentration of the organic salt in the diluted solution can be determined using one of the following methods:

-

Gravimetric Analysis:

-

Accurately pipette a known volume of the filtered, undiluted saturated solution into a pre-weighed, dry container.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the salt.

-

Once the solvent is completely removed, weigh the container with the solid residue.

-

The mass of the dissolved salt is the difference between the final and initial weights of the container.

-

Calculate the solubility in g/100 mL or other appropriate units.

-

-

Spectroscopic Analysis (e.g., UV-Vis):

-

Prepare a series of standard solutions of the organic salt of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to generate a calibration curve (absorbance vs. concentration).

-

Measure the absorbance of the diluted, saturated solution.

-

Use the calibration curve to determine the concentration of the salt in the diluted solution.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Chromatographic Analysis (e.g., HPLC, GC):

-

Develop a suitable chromatographic method for the separation and quantification of the organic salt.

-

Prepare a series of standard solutions of the organic salt of known concentrations and inject them into the chromatograph to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted, saturated solution into the chromatograph.

-

Use the calibration curve to determine the concentration of the salt in the diluted solution.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

Tetrabutylammonium Azide molecular weight and formula

Tetrabutylammonium (B224687) azide (B81097) is a quaternary ammonium (B1175870) salt that serves as a versatile and stable source of the azide ion for various applications in organic synthesis. It is particularly valued for its solubility in organic solvents, facilitating its use in a wide range of chemical reactions.

Core Physicochemical Data

The fundamental properties of tetrabutylammonium azide, including its molecular formula and weight, are summarized below. This data is essential for stoichiometric calculations in synthesis and for material characterization.

| Property | Value |

| Molecular Formula | C₁₆H₃₆N₄[1][2][3][4] |

| Molecular Weight | 284.48 g/mol [1][2][3][4] |

| CAS Number | 993-22-6[1][2][3] |

| Appearance | White to off-white or pale yellow powder[1] |

| Melting Point | 84-88 °C[1] |

Note: While most chemical suppliers and databases report the molecular formula as C₁₆H₃₆N₄ and the molecular weight as 284.48 g/mol , some database entries may contain conflicting information.

The structure of this compound consists of a central nitrogen atom bonded to four butyl groups, forming the tetrabutylammonium cation, and a linear azide anion.

Applications in Research and Development

This compound is a key reagent in several areas of chemical synthesis:

-

Click Chemistry: It serves as a reliable azide source for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[1]

-

Organic Synthesis: The compound is used to introduce the azide functional group into molecules, which is a precursor for synthesizing amines, nitriles, and nitrogen-containing heterocycles.[5]

-

Polymer Chemistry: It is utilized in the development of functionalized polymers and materials, contributing to advancements in drug delivery and catalysis.[1]

Due to the nature of the query, which focuses on the fundamental physicochemical properties of a chemical compound, the requested sections on experimental protocols and signaling pathways are not applicable. These sections are relevant for describing biological processes or detailed experimental procedures, rather than reporting intrinsic molecular data.

References

The Stability of Tetrabutylammonium Azide: A Technical Guide for Researchers

For Immediate Release

Tetrabutylammonium (B224687) azide (B81097) (TBAz), a quaternary ammonium (B1175870) salt, is a versatile reagent in organic synthesis, prized for its solubility in a wide range of organic solvents and its utility as a potent source of the azide anion. However, its application in research and drug development necessitates a thorough understanding of its stability profile. This technical guide provides a comprehensive overview of the stability of tetrabutylammonium azide, addressing its thermal and chemical properties, explosive hazards, and recommended handling procedures for laboratory professionals.

Executive Summary

This compound is a powerful synthetic tool, but its inherent energetic nature demands stringent safety protocols. This document consolidates available data on its stability, highlighting its sensitivity to heat, shock, and friction. While specific quantitative thermal analysis data such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for TBAz is not extensively available in public literature, this guide provides a framework for its safe handling and evaluation based on data for related compounds and general knowledge of organic azides.

Physicochemical Properties

This compound is a white to off-white or pale yellow crystalline solid.[1] Key physical properties are summarized in Table 1. Its notable solubility in both polar and nonpolar organic solvents distinguishes it from inorganic azides like sodium azide, broadening its applicability in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 993-22-6 | [1] |

| Molecular Formula | C₁₆H₃₆N₄ | [1] |

| Molecular Weight | 284.48 g/mol | [1] |

| Appearance | White to off-white or pale yellow powder | [1] |

| Melting Point | 84 - 88 °C | [1][3] |

| Solubility | Soluble in water, methanol, ethanol, dichloromethane, chloroform, benzene | [2] |

| Hygroscopicity | Hygroscopic | [2] |

Thermal Stability

The stability of organic azides is influenced by the ratio of carbon and oxygen atoms to nitrogen atoms. A general rule of thumb for manageable stability is a ratio of (nC + nO) / nN ≥ 3.[4] For this compound (C₁₆H₃₆N₄), this ratio is (16 + 0) / 4 = 4, which suggests a relatively higher degree of stability compared to smaller organic azides.

To provide a contextual understanding, Table 2 presents thermal decomposition data for other tetrabutylammonium salts. It is important to note that the azide anion's inherent instability generally leads to lower decomposition temperatures compared to halides or other more stable anions.[2]

Table 2: Onset of Decomposition Temperatures for Various Tetrabutylammonium Salts (TGA)

| Tetrabutylammonium Salt | Anion | Onset Decomposition Temperature (°C) |

| Bromide (TBAB) | Br⁻ | ~285 |

| Chloride (TBAC) | Cl⁻ | ~250 |

| Perchlorate (TBAP) | ClO₄⁻ | Not Specified (~291 peak) |

| Hexafluorophosphate (TBAPF₆) | PF₆⁻ | ~370 |

| Tetrafluoroborate (TBABF₄) | BF₄⁻ | ~360 |

| Azide (TBAz) | N₃⁻ | >100 (Decomposition reported) |

Note: Data for salts other than azide is compiled from a comparative analysis and should be used for contextual purposes only as experimental conditions may vary.[5]

Chemical Stability and Incompatibilities

This compound is incompatible with strong oxidizing agents and acids.[6] Contact with acids can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[7][8] The compound is also hygroscopic, and absorbed moisture can potentially catalyze decomposition reactions.[2]

Care should be taken to avoid contact with certain metals, as this can lead to the formation of highly sensitive and explosive metal azides.[8]

Explosive Hazard

This compound is a shock-sensitive and potentially explosive compound.[9] It can detonate upon heating, impact, or friction.[10] Due to its explosive nature, it is crucial to handle this compound with extreme caution and in the smallest feasible quantities.

Experimental Protocols for Stability Assessment

For a thorough assessment of the thermal stability of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential. The following are generalized protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and weight loss profile of this compound.

Methodology:

-

Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of dry this compound into a tared TGA pan (e.g., aluminum or platinum). Due to its sensitivity, handle the sample with non-metal spatulas.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300°C) at a controlled linear heating rate (e.g., 5-10 °C/min).

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum weight loss, and the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, onset of decomposition temperature, and heat of decomposition of this compound.

Methodology:

-

Sample Preparation: Accurately weigh a small sample (typically 1-2 mg) of dry this compound into a hermetically sealed DSC pan (e.g., aluminum). Using a hermetic pan is crucial to contain any evolved gases during decomposition.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas.

-

Temperature Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that includes its melting and decomposition events (e.g., from room temperature to 300°C).

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks for decomposition. From this, the onset temperatures and the enthalpy (heat) of these transitions can be determined.

Synthesis and Purification

Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the reaction of sodium azide with a tetrabutylammonium salt, such as the hydroxide (B78521) or bromide.[2][11]

Purification is typically achieved by recrystallization from a suitable solvent system.[12] It is crucial that the purified product is thoroughly dried, as the presence of residual solvents or water can affect its stability.[2][11]

Safe Handling and Storage Workflow

Given the hazardous nature of this compound, a strict workflow for its handling and storage must be followed.

Conclusion

This compound is a valuable reagent whose utility is coupled with significant stability concerns. It is an energetic material that requires careful handling and storage to mitigate the risks of explosive decomposition. While this guide provides a comprehensive overview of its known stability characteristics and outlines necessary safety and experimental protocols, the lack of publicly available, detailed quantitative thermal analysis data is a significant knowledge gap. Researchers and drug development professionals are strongly encouraged to perform their own thermal stability assessments under controlled conditions to ensure the safe and effective use of this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 993-22-6 [smolecule.com]

- 3. テトラブチルアンモニウムアジド | Sigma-Aldrich [sigmaaldrich.com]

- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Controlling hazardous chemicals in microreactors: Synthesis with iodine azide [beilstein-journals.org]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

An In-depth Technical Guide to the Safe Handling of Tetrabutylammonium Azide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) azide (B81097) (TBAA) is a versatile reagent in organic synthesis, valued for its solubility in a wide range of organic solvents. However, its azide functionality necessitates stringent safety protocols to mitigate the risks of toxicity and explosive decomposition. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses for the safe use of tetrabutylammonium azide in a laboratory setting.

Hazard Identification and Classification

This compound is a hazardous substance with multiple risk factors. It is crucial to understand its classification to handle it appropriately.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, short-term (Acute) | 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |

Source: ChemicalBook[1], Sigma-Aldrich[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₆H₃₆N₄ |

| Molecular Weight | 284.48 g/mol |

| Appearance | White to off-white or pale yellow powder/crystalline solid |

| Melting Point | 84-88 °C (lit.) |

| Boiling Point | Decomposes above 100 °C |

| Solubility | Soluble in water, methanol, ethanol, dichloromethane (B109758), chloroform (B151607), and benzene. |

| Stability | Hygroscopic; decomposes upon heating or exposure to light. |

| Storage Temperature | 2-8°C |

Source: Smolecule[3], Sigma-Aldrich[2], Chem-Impex[4], ChemicalBook[5]

Experimental Protocols for Safe Handling

Adherence to a strict, detailed protocol is paramount when working with this compound. The following procedures are designed to minimize risk and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

-

Hand Protection: Handle with impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.

-

Skin and Body Protection: Wear a flame-resistant lab coat. For larger quantities or procedures with a higher risk of exposure, impervious clothing and protective boots may be necessary.

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask (type N95, US) should be used for handling the solid.

Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Safety Equipment: Ensure that an eyewash station and a safety shower are in close proximity to the workstation.

-

Ignition Sources: Use non-sparking tools and explosion-proof equipment. Prevent fire caused by electrostatic discharge.

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is worn and engineering controls are functioning correctly. Line the work surface with absorbent paper.

-

Weighing and Transferring: Use plastic or ceramic spatulas for weighing and transferring the solid. Never use metal spatulas , as this can lead to the formation of highly sensitive and explosive heavy metal azides.[4][6]

-

Solution Preparation: When dissolving, add the solid to the solvent slowly. Avoid heating the mixture to increase the rate of dissolution.

-

Reaction Setup: Avoid the use of ground glass joints, as friction can cause the azide to decompose explosively.[7] Use glassware with smooth surfaces or utilize equipment with appropriate septa.

-

Incompatible Materials:

-

Acids: Do not allow this compound to come into contact with acids, as this will generate highly toxic and explosive hydrazoic acid.[6]

-

Metals: Avoid contact with heavy metals and their salts (e.g., copper, lead, mercury, silver, zinc) to prevent the formation of shock-sensitive metal azides.[6]

-

Halogenated Solvents: Do not use halogenated solvents such as dichloromethane or chloroform in reactions, as this can lead to the formation of explosive diazidomethane and triazidomethane.[2][6]

-

Oxidizing Agents: Keep away from strong oxidizing agents.

-

Storage Procedures

-

Container: Store in a tightly closed, clearly labeled container. Plastic amber containers are recommended.

-

Location: Store in a cool, dry, and well-ventilated place, away from light and sources of heat, shock, and friction. The recommended storage temperature is 2-8°C.[2][4]

-

Segregation: Store separately from incompatible materials, particularly acids and metals.[6]

Disposal Procedures

-

Waste Collection: Azide-containing waste must be collected in a dedicated, clearly labeled waste container. Do not mix with other chemical waste, especially acidic waste.

-

Deactivation (for dilute solutions): Dilute aqueous solutions of azides (≤5%) can be deactivated by slowly adding a freshly prepared 20% aqueous solution of sodium nitrite (B80452) with stirring. The addition should be done in a fume hood. After the addition is complete, stir for several hours. Test for the presence of residual azide using a ferric chloride solution.

-

Final Disposal: All azide waste, including deactivated solutions and contaminated materials, must be disposed of through the institution's hazardous waste program. Under no circumstances should azide waste be poured down the drain , as it can react with lead or copper in the plumbing to form explosive metal azides.[3]

Logical and Decomposition Pathways

Visualizing the workflow for safe handling and the potential decomposition pathways is crucial for reinforcing safety protocols.

Caption: Logical workflow for the safe handling of this compound.

Caption: Potential decomposition pathways of this compound.

Emergency Procedures

Spills

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand).

-

Carefully sweep up the material and place it in a designated, labeled waste container.

-

Clean the spill area with a suitable solvent, and then with soap and water. Collect all cleaning materials as hazardous waste.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and prevent entry to the area.

-

Contact the institution's emergency response team.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

By understanding the hazards and adhering to the stringent handling, storage, and disposal protocols outlined in this guide, researchers can safely utilize this compound in their work. Always prioritize safety and consult your institution's safety office for any specific questions or concerns.

References

- 1. BJOC - Controlling hazardous chemicals in microreactors: Synthesis with iodine azide [beilstein-journals.org]

- 2. ucd.ie [ucd.ie]

- 3. chemistry.unm.edu [chemistry.unm.edu]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. researchgate.net [researchgate.net]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. researchgate.net [researchgate.net]

Tetrabutylammonium Azide in Azidation Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) azide (B81097) (TBAA), with the chemical formula (C₄H₉)₄N⁺N₃⁻, has emerged as a highly effective and versatile reagent for the introduction of the azide functional group into organic molecules. Its unique properties, particularly its solubility in a wide range of organic solvents, offer significant advantages over traditional inorganic azides like sodium azide (NaN₃). This guide provides an in-depth overview of azidation reactions using TBAA, focusing on its applications, experimental protocols, and quantitative data to support its use in research and development.

Core Concepts and Advantages

Tetrabutylammonium azide is an organic-soluble salt that serves as a potent source of the azide anion (N₃⁻). Unlike sodium azide, which is primarily soluble in polar protic or highly polar aprotic solvents like DMF and DMSO, TBAA dissolves in both polar and nonpolar organic solvents such as toluene (B28343) and dichloromethane (B109758).[1] This enhanced solubility allows for homogeneous reaction conditions in a broader array of solvent systems, often leading to faster reaction rates, higher yields, and milder reaction conditions.[2][3]

The primary applications of TBAA in synthetic chemistry include:

-

Nucleophilic Substitution: Conversion of alkyl halides and sulfonates to the corresponding alkyl azides.[1]

-

Ring-Opening Reactions: Opening of epoxides to yield vicinal azido (B1232118) alcohols.[4]

-

Polymer Chemistry: Synthesis of azido-terminated polymers, which are crucial precursors for "click" chemistry and the development of block copolymers and other complex macromolecules.[1][5]

-

Drug Discovery: Introduction of the azide moiety as a versatile handle for further functionalization or as a key component in biologically active molecules.[6][7][8]

A key advantage of using TBAA is the ability to conduct metal-free azidation reactions. This is particularly important in the synthesis of polymers and pharmaceuticals where metal contamination can be a significant issue.[5][6]

Mechanism of Azidation

The most common azidation reaction using TBAA is the nucleophilic substitution of an alkyl halide (R-X). The reaction typically proceeds via an Sₙ2 mechanism , where the azide anion acts as the nucleophile, displacing the halide leaving group.

R-X + (n-Bu)₄N⁺N₃⁻ → R-N₃ + (n-Bu)₄N⁺X⁻

In nonpolar solvents like toluene, the reaction is often driven to completion by the precipitation of the tetrabutylammonium halide byproduct (e.g., tetrabutylammonium iodide), which has poor solubility in such media. This process is characteristic of a Finkelstein-type reaction.[2]

Quantitative Data and Reaction Conditions

The efficiency of TBAA is evident when comparing its performance to sodium azide, especially for sterically hindered substrates. The following tables summarize typical reaction conditions and yields for the azidation of various substrates.

Table 1: Azidation of Various Alkyl Halides using this compound

| Substrate | Leaving Group | Solvent | Temperature (°C) | Time | Conversion (%) |

|---|---|---|---|---|---|

| Ethyl α-bromoisobutyrate | Br | Toluene-d8 | 50 | 20 min | >99 |

| Ethyl α-iodoisobutyrate | I | Toluene-d8 | 50 | 20 min | 98 |

| 2-Bromopropane | Br | Toluene-d8 | 50 | 60 min | 90 |

| Bromo-end polymethacrylate (B1205211) | Br | Toluene | 50 | 12 h | ~95 |

| Iodo-end polymethacrylate | I | Toluene | 50 | 45 min | 96 |

Data compiled from a study on metal-free fast azidation.[2]

Table 2: Comparison of TBAA and Sodium Azide (NaN₃) for Polymethacrylate Azidation

| Azidating Agent | Substrate | Solvent | Conditions | Comments |

|---|---|---|---|---|

| TBAA (BNN₃) | Iodo-end polymethacrylate | Toluene | 50 °C, 45 min, 1.2 eq | Rapid, quantitative, metal-free, and polar-solvent-free.[2][5] |

| NaN₃ | Bromo-end polymethacrylate | DMF/DMSO | ≥ 12 h, 10-fold excess | Reaction is slow, especially for tertiary alkyl halides.[2] |

| NaN₃ / 18-crown-6 | Iodo-end polymethacrylate | Toluene-d8 | 50 °C, 2 h | Only 3% conversion, demonstrating the inefficiency of NaN₃ in nonpolar solvents even with a phase-transfer catalyst.[2] |

Experimental Protocols

Detailed methodologies are critical for reproducibility. Below are representative protocols for the synthesis of TBAA and its use in a typical azidation reaction.

Protocol 1: Synthesis of this compound [9]

-

Method A (from Tetrabutylammonium Hydroxide):

-

Dissolve sodium azide (13 g, 200 mmol) in 30 mL of water.

-

Add tetrabutylammonium hydroxide (B78521) (26 g, 100 mmol) to the solution.

-

Stir the mixture at room temperature for 90 minutes.

-

Add dichloromethane (50 mL) and continue stirring for an additional 10 minutes.

-

Separate the organic layer and dry it over magnesium sulfate.

-

Remove the solvent under reduced pressure and dry the resulting product under vacuum for 24 hours.

-

-

Method B (from Tetrabutylammonium Chloride):

-

Mix sodium azide (5.13 g, 79 mmol) and tetrabutylammonium chloride (22 g, 85 mmol) in 35 mL of dimethylformamide (DMF).

-

Stir the mixture overnight under an argon atmosphere at 50 °C.

-

Add dry tetrahydrofuran (B95107) (THF) (70 mL) and stir for 15 minutes.

-

Filter the reaction mixture and remove the solvent from the filtrate under reduced pressure. Note: Complete removal of DMF can be difficult without product decomposition.[9]

-

Protocol 2: General Procedure for Azidation of an Alkyl Halide [2]

-

In a reaction vessel, dissolve the alkyl halide substrate in toluene (e.g., to a concentration of 40 mM).

-

Add this compound (typically 1.2 to 1.5 equivalents).

-

Heat the mixture to the desired temperature (e.g., 50 °C) and stir.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., ¹H NMR, IR spectroscopy). The appearance of a strong azide stretch at ~2100 cm⁻¹ in the IR spectrum is indicative of product formation.

-

Upon completion, cool the reaction mixture. The byproduct, tetrabutylammonium halide, may precipitate and can be removed by filtration.

-

Purify the product using standard techniques such as column chromatography or extraction.

Mandatory Visualizations

The following diagrams illustrate the workflow of TBAA-mediated reactions and their application in drug development.

Caption: General experimental workflow for an azidation reaction using TBAA.

Caption: Role of TBAA azidation in a typical drug development pathway via click chemistry.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution. It is a shock-sensitive and potentially explosive compound.[1] The azide anion is toxic if swallowed or inhaled and causes skin and eye irritation.[10][11]

-

Personal Protective Equipment (PPE): Always handle TBAA in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Handling: Use non-sparking tools. Avoid friction, impact, and heating, which can lead to detonation.[1] Prevent fire caused by electrostatic discharge.[10]

-

Storage: Store in a cool, dry, well-ventilated place, away from heat, ignition sources, and acids.[11] TBAA is hygroscopic and should be stored in a tightly sealed container.[1]

-

Disposal: Dispose of TBAA and any contaminated materials as hazardous waste according to local, state, and federal regulations.[12] Do not let the chemical enter drains.[10] Contact with acids liberates highly toxic and explosive hydrazoic acid gas.[11][12]

Conclusion

This compound is a superior reagent for a wide range of azidation reactions. Its excellent solubility in organic solvents enables rapid, high-yielding, and often metal-free transformations under mild conditions.[3] These characteristics make it an invaluable tool in modern organic synthesis, from the preparation of functionalized polymers to the development of novel therapeutics.[7] While its hazardous nature requires careful handling, the synthetic advantages it offers ensure its continued importance in both academic and industrial research settings.

References

- 1. Buy this compound | 993-22-6 [smolecule.com]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. Metal-Free Fast Azidation by Using this compound: Effective Synthesis of Alkyl Azides and Well-Defined Azido-End Polymethacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. BJOC - Controlling hazardous chemicals in microreactors: Synthesis with iodine azide [beilstein-journals.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. chembk.com [chembk.com]

Tetrabutylammonium Azide: A Versatile and Efficient Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) azide (B81097) (TBAA) has emerged as a highly effective and versatile reagent in organic synthesis. Its high solubility in a wide range of organic solvents, coupled with the nucleophilicity of the azide anion, makes it a superior alternative to traditional azide sources like sodium azide, particularly in nonpolar reaction media. This guide provides a comprehensive overview of the core applications of TBAA, including its utility in the synthesis of organic azides, the formation of tetrazoles, and its role in the increasingly important field of click chemistry. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for laboratory chemists.

Introduction

Organic azides are pivotal intermediates in synthetic organic chemistry, serving as precursors to a variety of nitrogen-containing functional groups and participating in powerful transformations such as the Staudinger ligation and azide-alkyne cycloadditions ("click chemistry").[1] The choice of the azide source is crucial for the efficiency and substrate scope of azidation reactions. Tetrabutylammonium azide (N4H36C16N), an organic-soluble azide salt, offers distinct advantages over inorganic azides like sodium azide (NaN3). Its enhanced solubility in nonpolar solvents facilitates reactions with a broader range of organic substrates under milder conditions and often with improved reaction rates and yields.[2]

Physicochemical Properties and Safety Considerations

This compound is a white to off-white solid with a melting point in the range of 84-88°C.[3] It is soluble in both polar and nonpolar organic solvents, a key property that underpins its utility in organic synthesis.[2]

Safety Precautions: Like other azides, this compound is a potentially hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[4][5] It can cause skin and serious eye irritation, as well as respiratory irritation.[3] Importantly, contact with acids liberates highly toxic hydrazoic acid gas.[6] TBAA may decompose explosively upon heating, shock, or friction.[4] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, in a well-ventilated fume hood.[4][6] All waste containing TBAA must be disposed of according to institutional and national regulations.

Core Applications in Organic Synthesis

Synthesis of Organic Azides

One of the primary applications of TBAA is the nucleophilic substitution of halides and other leaving groups to form organic azides. This transformation is a cornerstone of organic synthesis, providing access to versatile building blocks.

From Alkyl Halides: TBAA is particularly effective for the azidation of primary, secondary, and even tertiary alkyl halides.[2][7] The use of TBAA in nonpolar solvents like toluene (B28343) has been shown to lead to fast and quantitative conversion of alkyl halides to the corresponding azides, often outperforming the conventional NaN3/DMF system, especially for sterically hindered substrates like tertiary halides.[2][7]

Table 1: Comparison of TBAA and NaN3 in the Azidation of Alkyl Halides

| Entry | Alkyl Halide | Azide Source | Solvent | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Ethyl 2-bromo-2-methylpropionate | TBAA (1.5 eq) | Toluene | 50 | 20 min | >99 | [2] |

| 2 | Ethyl 2-bromo-2-methylpropionate | NaN3 (10 eq) | DMF | 50 | 12 h | ~95 | [2] |

| 3 | 1-Bromooctane | TBAA (1.5 eq) | Toluene | 50 | 1 h | >99 | [7] |

| 4 | 2-Bromooctane | TBAA (1.5 eq) | Toluene | 50 | 2 h | >99 |[7] |

Experimental Protocol: Synthesis of Ethyl 2-azido-2-methylpropionate [2] To a solution of ethyl 2-bromo-2-methylpropionate (1.0 mmol) in toluene (25 mL) is added this compound (1.5 mmol). The reaction mixture is stirred at 50°C and monitored by TLC or 1H NMR. Upon completion (typically within 20 minutes), the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water to remove the tetrabutylammonium bromide byproduct. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the desired product.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

AlkylHalide [label="Alkyl Halide (R-X)\nX = Cl, Br, I, OTs, etc.", fillcolor="#4285F4"]; TBAA [label="this compound\n(Bu₄N⁺N₃⁻)", fillcolor="#EA4335"]; OrganicAzide [label="Organic Azide (R-N₃)", fillcolor="#34A853"]; Byproduct [label="Tetrabutylammonium Halide\n(Bu₄N⁺X⁻)", fillcolor="#FBBC05"];

AlkylHalide -> OrganicAzide [label="SN2 Reaction"]; TBAA -> OrganicAzide; AlkylHalide -> Byproduct; TBAA -> Byproduct; } caption { label="Figure 1: General scheme for SN2 azidation using TBAA."; fontsize=10; }

Synthesis of Tetrazoles

Tetrazoles are important heterocyclic compounds with applications in medicinal chemistry, materials science, and as energetic materials. The [3+2] cycloaddition of an azide source with a nitrile is a common method for their synthesis. TBAA can serve as an efficient source of the azide anion for this transformation.

In some protocols, TBAA is generated in situ. For instance, molten tetrabutylammonium bromide (TBAB) can be used as both a solvent and a phase-transfer catalyst to react with sodium azide and an organonitrile to form the corresponding 5-substituted 1H-tetrazole.[8] A proposed mechanism involves the formation of this compound as a key intermediate.[8] Another approach involves the reaction of 2-halopyridines with trimethylsilyl (B98337) azide (TMSN3) in the presence of tetrabutylammonium fluoride (B91410) (TBAF), where TBAA is likely formed in situ.[9]

Table 2: Synthesis of 5-Substituted 1H-Tetrazoles using in situ generated TBAA

| Entry | Nitrile | Azide Source | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Benzonitrile (B105546) | NaN3 | TBAB | Molten TBAB | 120 | 24 | 92 | [8] |

| 2 | 4-Cyanopyridine | NaN3 | TBAB | Molten TBAB | 120 | 24 | 95 | [8] |

| 3 | 2-Chloropyridine | TMSN3 | TBAF·xH2O | NMP | 85 | 24 | 90 |[9] |

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole [8] A mixture of benzonitrile (1 mmol), sodium azide (1.5 mmol), and tetrabutylammonium bromide (1 mmol) is heated to 120°C with stirring for 24 hours. After cooling to room temperature, the reaction mixture is dissolved in water and acidified with concentrated HCl to pH ~1. The resulting precipitate is filtered, washed with water, and dried to afford 5-phenyl-1H-tetrazole.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

Nitrile [label="Organonitrile (R-C≡N)", fillcolor="#4285F4"]; AzideSource [label="Azide Source\n(e.g., NaN₃ + TBAB or TMSN₃ + TBAF)", fillcolor="#EA4335"]; Intermediate [label="this compound (in situ)", fillcolor="#FBBC05"]; Tetrazole [label="5-Substituted 1H-Tetrazole", fillcolor="#34A853"];

Nitrile -> Tetrazole [label="[3+2] Cycloaddition"]; AzideSource -> Intermediate; Intermediate -> Tetrazole; } caption { label="Figure 2: Synthesis of tetrazoles via in situ TBAA."; fontsize=10; }

Role in Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[10][11] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction.[10][12] While TBAA is not a direct participant in the catalytic cycle of CuAAC, its utility in the efficient synthesis of the necessary azide-functionalized building blocks is crucial.[2][7] The ability of TBAA to cleanly and efficiently introduce the azide moiety into a wide array of molecules under mild conditions makes it an enabling reagent for the broader application of click chemistry.[2][7]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

Substrate [label="Substrate with\nLeaving Group", fillcolor="#4285F4"]; TBAA [label="this compound", fillcolor="#EA4335"]; AzideFunctionalized [label="Azide-Functionalized\nMolecule", fillcolor="#FBBC05"]; Alkyne [label="Alkyne", fillcolor="#4285F4"]; Triazole [label="1,2,3-Triazole", fillcolor="#34A853"];

Substrate -> AzideFunctionalized [label="Azidation"]; TBAA -> AzideFunctionalized; AzideFunctionalized -> Triazole [label="CuAAC"]; Alkyne -> Triazole; } caption { label="Figure 3: Role of TBAA in preparing substrates for click chemistry."; fontsize=10; }

Conclusion

This compound is a powerful reagent in the synthetic chemist's toolbox. Its excellent solubility in organic solvents allows for efficient and often rapid synthesis of organic azides from a variety of precursors under mild conditions. This property also facilitates its use, either directly or generated in situ, for the construction of tetrazole rings. As a reliable method for introducing the azide functional group, TBAA plays a critical indirect role in the widespread application of click chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the applications and handling of TBAA is essential for the development of efficient and robust synthetic routes to complex molecular targets.

References

- 1. Tetrabutylammonium iodide-catalyzed oxidative α-azidation of β-ketocarbonyl compounds using sodium azide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Alkyl Azides using Tetrabutylammonium Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of alkyl azides is a fundamental transformation in organic chemistry, with broad applications in medicinal chemistry, materials science, and bioconjugation via "click" chemistry. Tetrabutylammonium (B224687) azide (B81097) (TBAN3) has emerged as a superior reagent for the nucleophilic substitution of alkyl halides to form alkyl azides. Unlike the commonly used sodium azide, TBAN3 is soluble in a wide range of organic solvents, including nonpolar ones like toluene, which facilitates homogeneous reaction conditions and often leads to faster reaction times and higher yields, particularly for sterically hindered substrates.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of alkyl azides using TBAN3.

Advantages of Tetrabutylammonium Azide

-

Enhanced Solubility: TBAN3 is soluble in both polar and nonpolar organic solvents, allowing for a wider choice of reaction media compared to inorganic azides like sodium azide which are primarily soluble in polar aprotic solvents like DMF and DMSO.[1]

-

Improved Reactivity: The "naked" azide anion in organic solvents, free from strong coordination with metal cations, exhibits enhanced nucleophilicity, leading to faster reaction rates.[1]

-

Milder Reaction Conditions: Reactions with TBAN3 can often be carried out at lower temperatures and with shorter reaction times.[1]

-

Suitability for Hindered Substrates: TBAN3 has shown high efficiency in the azidation of secondary and tertiary alkyl halides, which are often challenging substrates for traditional azidation methods.[1][2][3][4]

-

Metal-Free Conditions: The use of TBAN3 allows for metal-free azidation reactions, which is advantageous in applications where metal contamination is a concern.[2][4]

Reaction Mechanism and Workflow

The synthesis of alkyl azides from alkyl halides using this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The azide anion (N₃⁻) acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group.

Caption: SN2 mechanism for the synthesis of alkyl azides using this compound.

Experimental Data

The following tables summarize the reaction conditions and yields for the azidation of various alkyl halides with this compound in toluene.

Table 1: Azidation of Low Molar Mass Alkyl Halides [1]

| Entry | Alkyl Halide (Substrate) | TBAN3 (Equivalents) | Temperature (°C) | Time | Conversion (%) |

| 1 | Ethyl 2-iodo-2-methylpropionate | 1.5 | Room Temp | 3 h | 96 |

| 2 | Ethyl 2-iodo-2-methylpropionate | 1.5 | 50 | 20 min | >99 |

| 3 | Ethyl 2-iodo-2-methylpropionate | 1.2 | 50 | 45 min | 96 |

| 4 | Ethyl 2-bromo-2-methylpropionate | 1.5 | 50 | 2 h | >99 |

Table 2: Azidation of Halide-End Polymers [1]

| Entry | Polymer | TBAN3 (Equivalents) | Temperature (°C) | Time | Conversion (%) |

| 11 | PMMA-I | 1.5 | 50 | 30 min | >99 |

| 12 | PMMA-Br | 1.5 | 50 | 2 h | >99 |